1-Palmitoyl-sn-glycero-3-phosphocholine

描述

1-棕榈酰-sn-甘油-3-磷酸胆碱是一种含有棕榈酸的溶血磷脂酰胆碱。 它是一种丰富的溶血磷脂酰胆碱,具有促炎活性,可用于动脉粥样硬化的研究 。 该化合物还以其在各种生物过程中的作用而闻名,并被用作底物来鉴定、区分和表征溶血磷脂酰胆碱酰基转移酶 .

准备方法

1-棕榈酰-sn-甘油-3-磷酸胆碱可以通过酯水解反应合成。 一种常见的方法是使用碱催化剂(如氢氧化钠)或磷脂酶 A2 等酶水解 1-十六烷酰-sn-甘油酯 。 然后通过 pH 调节和提取方法纯化产物 .

化学反应分析

Enzyme-Catalyzed Acyl Modifications

LysoPC 16:0 serves as a substrate for enzymatic acylation at the sn-2 position. Using Rhizomucor miehei lipase (RML), researchers achieved regioselective esterification and hydrolysis:

-

Hydrolysis : RML selectively removes the sn-1 palmitoyl group under anhydrous conditions, yielding glycerophosphocholine (GPC) .

-

Esterification : Deuterated palmitic acid (d31) is introduced to the sn-1 position using RML in toluene, with water activity controlled via LiCl equilibration .

Table 1: Enzymatic Reaction Parameters

| Reaction Type | Enzyme | Substrate | Product Purity | Yield | Reference |

|---|---|---|---|---|---|

| sn-1 Hydrolysis | RML lipase | LysoPC 16:0 | >96% regiopure | 85% | |

| sn-1 Esterification | RML lipase | GPC + palmitic acid-d31 | 96.4% POPC-d63 | 57 mg |

Table 2: Chemical Reaction Conditions

| Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Oleic anhydride-d64 | DCM | RT | 47 h | POPC-d63 | 72% | |

| CDI + C16:0 | THF | 50°C | 24 h | 1,2-dipalmitoyl-PC | 65% |

Acyltransferase-Mediated Acyl Chain Incorporation

Rat liver microsomal acyltransferases exhibit selectivity for LysoPC 16:0:

-

Acyl Donor Preferences : Linoleoyl- and arachidonoyl-CoA react 38–47% faster than oleoyl-CoA at 0.16 mM LysoPC .

-

Concentration Effects : At 0.016 mM LysoPC, polyunsaturated acyl-CoAs show 174–187% higher activity .

Table 3: Acyltransferase Selectivity

| Acyl-CoA Donor | Relative Reaction Rate (0.16 mM) | Relative Reaction Rate (0.016 mM) | Reference |

|---|---|---|---|

| Oleoyl-CoA | 100% | 100% | |

| Linoleoyl-CoA | 138% | 274% | |

| Arachidonoyl-CoA | 147% | 287% |

Oxidative Degradation in Ambient Conditions

While LysoPC 16:0 lacks unsaturated bonds, its diacyl analogue (POPC) undergoes ozone-induced oxidation at C=C bonds in the sn-2 oleoyl chain . This suggests that unsaturated derivatives of LysoPC 16:0 would similarly degrade under low-level ozone (20 ppb), forming hydrophilic oxidation products .

科学研究应用

Biophysical Studies

POPC is frequently utilized as a model lipid in biophysical experiments. Its unique properties make it suitable for studying lipid bilayer dynamics and membrane interactions.

- Lipid Bilayer Formation : POPC is essential in forming lipid bilayers for various experimental setups, including neutron scattering studies to analyze membrane structure and dynamics .

- Phase Behavior Studies : The phase separation behavior of POPC has been investigated in combination with other lipids, providing insights into membrane fluidity and stability under different conditions .

Drug Delivery Systems

The ability of POPC to form liposomes makes it a valuable component in drug delivery formulations.

- Liposome Preparation : POPC is commonly used in the preparation of liposomes for encapsulating therapeutic agents. These liposomes can enhance the bioavailability and targeted delivery of drugs .

- Pharmaceutical Applications : Its role as an excipient in pharmaceutical formulations allows for improved solubility and stability of active pharmaceutical ingredients .

Cellular Interaction Studies

POPC's interactions with cellular membranes are crucial for understanding various biological processes.

- Cell Fusion Studies : POPC has been employed in studies involving the fusion of liposomes with human umbilical vein endothelial cells (HUVEC) to investigate intercellular signaling and clotting processes .

- Protein-Membrane Interactions : Research has demonstrated that POPC can facilitate studies on protein-membrane interactions, aiding in the understanding of enzyme activities and membrane protein functions .

Role in Inflammation and Disease Models

Recent studies have highlighted the involvement of oxidized forms of POPC in inflammatory responses.

- Proinflammatory Activity : Research indicates that oxidized derivatives of POPC can upregulate proinflammatory cytokines in macrophages, linking phospholipid metabolism to vascular inflammation . This suggests potential applications in studying atherosclerosis and other inflammatory diseases.

Synthesis and Modification

The synthesis of modified forms of POPC allows for tailored applications in research.

- Deuterated Variants : Perdeuterated versions of POPC are synthesized for advanced structural studies using neutron scattering techniques, providing insights into lipid bilayer properties at a molecular level .

- Enzymatic Assays : Modified phosphatidylcholines, including those derived from POPC, serve as substrates for enzymatic assays, aiding in the characterization of lipid-modifying enzymes .

Summary Table of Applications

作用机制

1-棕榈酰-sn-甘油-3-磷酸胆碱通过几个分子靶点和途径发挥其作用:

相似化合物的比较

1-棕榈酰-sn-甘油-3-磷酸胆碱因其独特的脂肪酸组成和生物活性而独一无二。类似的化合物包括:

1-棕榈酰-2-油酰-sn-甘油-3-磷酸胆碱: 真核细胞膜中的主要脂质,对膜流动性很重要.

1-棕榈酰-2-硬脂酰-sn-甘油-3-磷酸胆碱: 用于构建用于药物递送的脂质体.

1-肉豆蔻酰-2-棕榈酰-sn-甘油-3-磷酸胆碱: 用于产生胶束、脂质体和其他人工膜.

这些化合物具有相似的结构,但在脂肪酸组成和特定的生物活性方面有所不同。

生物活性

1-Palmitoyl-sn-glycero-3-phosphocholine (PC 16:0) is a phospholipid that plays a crucial role in cellular structure and function. It is a major component of biological membranes and has been studied for its various biological activities, including its effects on cell signaling, membrane dynamics, and potential therapeutic applications.

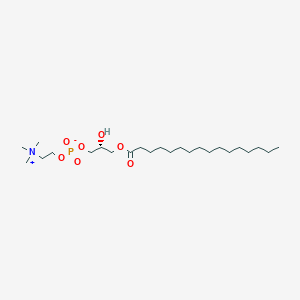

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C24H50NO7P

- Molecular Weight : 462.65 g/mol

- CAS Number : 17364-16-8

This compound consists of a glycerol backbone, two fatty acid chains (palmitic acid at the sn-1 position), and a phosphate group linked to choline. The structure contributes to its amphiphilic properties, making it essential for forming lipid bilayers in cell membranes.

Biological Functions

This compound exhibits several biological activities:

1. Membrane Integrity and Fluidity

- As a phospholipid, PC 16:0 is integral to maintaining the structural integrity and fluidity of cellular membranes. Its presence influences membrane permeability and the functionality of membrane proteins.

2. Cell Signaling

- Phosphatidylcholine derivatives are involved in various signaling pathways. They can act as precursors for bioactive molecules such as lysophosphatidylcholine (LPC), which has roles in inflammation and cell proliferation .

3. Neuroprotective Effects

- Research indicates that PC 16:0 may have neuroprotective properties. It can modulate neuroinflammation and support neuronal health, making it a candidate for therapeutic strategies against neurodegenerative diseases .

Anticancer Activity

Studies have demonstrated that modified phosphatidylcholines, including those containing palmitic acid, exhibit cytotoxic effects against various cancer cell lines. For example:

These findings suggest that the incorporation of palmitic acid into phosphatidylcholine enhances its antiproliferative activity compared to free fatty acids.

Role in Malaria Research

In studies focused on malaria, the addition of PC 16:0 to culture media was shown to promote the growth of Plasmodium falciparum, indicating its potential role as a growth factor for this parasite. This highlights its importance in understanding malaria biology and developing new treatments .

Neuroinflammation and Ghrelin

A study explored the interaction between ghrelin and microglial cells in the context of neuroinflammation. The presence of phosphatidylcholine derivatives like PC 16:0 was noted to influence microglial activation states, potentially leading to anti-inflammatory outcomes . This suggests therapeutic implications for conditions such as Alzheimer’s disease.

Cardiovascular Health

Research has linked phosphatidylcholine levels with cardiovascular health, particularly regarding their role in lipid metabolism and inflammation. Elevated levels of LPC derived from PC can be associated with cardiovascular diseases, indicating a need for further investigation into how manipulating these lipid levels might offer therapeutic benefits .

属性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914020 | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17364-16-8, 97281-38-4 | |

| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。